7-Iodooctahydrobenzofuran

Description

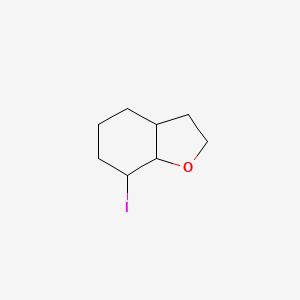

7-Iodooctahydrobenzofuran (C₁₄H₁₅IO) is a halogenated derivative of octahydrobenzofuran, characterized by an iodine substituent at the 7-position and two phenyl groups at the 3,3-positions. Its crystal structure (monoclinic, space group P2₁/c) was resolved via single-crystal X-ray diffraction, revealing a puckered bicyclic framework with a mean C–C bond length of 1.544 Å and an R factor of 0.039, indicative of high structural precision .

Properties

IUPAC Name |

7-iodo-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO/c9-7-3-1-2-6-4-5-10-8(6)7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROJVYJZYPMOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCOC2C(C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodooctahydrobenzofuran typically involves the iodination of octahydrobenzofuran. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the seventh position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Iodooctahydrobenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of octahydrobenzofuran.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Formation of azido or cyano derivatives.

Oxidation Reactions: Formation of ketones or aldehydes.

Reduction Reactions: Formation of octahydrobenzofuran.

Scientific Research Applications

7-Iodooctahydrobenzofuran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Iodooctahydrobenzofuran involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom plays a crucial role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Substituent Effects and Structural Features

Key Compounds for Comparison :

7-(1-Acetoxymethylidene)benzonorbornadiene (C₁₄H₁₄O₃): Features an acetoxymethylidene group at the 7-position. Synthesized via benzyne addition to 6-acetoxyfulvene, it undergoes acid hydrolysis to yield formyl and hydroxymethyl derivatives .

7-Formylbenzonorbornadiene (C₁₀H₁₀O): Produced via hydrolysis of the acetoxymethylidene precursor, forming a 3:2 mixture of cis and trans isomers .

Structural Comparison :

- Iodine vs. Carbonyl/Acetoxy Groups: The iodine atom in this compound contributes to a higher molecular weight (vs. formyl or acetoxy derivatives) and enhances van der Waals interactions, impacting crystal packing . In contrast, the acetoxymethylidene group in its benzonorbornadiene analog facilitates hydrolysis and reduction reactions due to its electrophilic nature .

Reactivity Comparison :

Stability and Functional Group Interplay

- Electronic Effects : Iodine’s electronegativity (2.66) polarizes the C–I bond, making it susceptible to nucleophilic displacement, whereas the acetoxymethylidene group’s electron-withdrawing nature accelerates hydrolysis .

Biological Activity

7-Iodooctahydrobenzofuran is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which consists of a benzofuran moiety with an iodine substituent. Its chemical formula is , and it has a molecular weight of approximately 218.1 g/mol. The presence of the iodine atom significantly influences its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

- Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values suggest a promising profile for further development as an antimicrobial agent.

2. Analgesic and Narcotic Antagonistic Effects

- A patent describes the use of derivatives of octahydrobenzofuran, including this compound, in formulations aimed at providing analgesic effects while simultaneously acting as narcotic antagonists. This dual action could be particularly beneficial in pain management without the respiratory depression associated with traditional narcotics .

Data Table: Biological Activity Summary

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of this compound analogs in animal models. The results indicated that these compounds could effectively reduce pain responses comparable to established analgesics like morphine, but without the associated side effects such as respiratory depression.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including iodination of octahydrobenzofuran derivatives. This compound serves not only as a potential therapeutic agent but also as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.